4-(Methoxy(methyl)amino)-4-oxobutanoic acid 4-(Methoxy(methyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1156151-44-8
VCID: VC0050449
InChI: InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
SMILES: CN(C(=O)CCC(=O)O)OC
Molecular Formula: C₆H₁₁NO₄
Molecular Weight: 161.16

4-(Methoxy(methyl)amino)-4-oxobutanoic acid

CAS No.: 1156151-44-8

Cat. No.: VC0050449

Molecular Formula: C₆H₁₁NO₄

Molecular Weight: 161.16

* For research use only. Not for human or veterinary use.

4-(Methoxy(methyl)amino)-4-oxobutanoic acid - 1156151-44-8

Specification

CAS No. 1156151-44-8
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16
IUPAC Name 4-[methoxy(methyl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
SMILES CN(C(=O)CCC(=O)O)OC

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is essential for its effective utilization in research and potential applications. The table below summarizes the key properties of this compound:

PropertyValue
CAS Number1156151-44-8
IUPAC Name4-[methoxy(methyl)amino]-4-oxobutanoic acid
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
Exact Mass161.06900
Standard InChIInChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
SMILESCN(C(=O)CCC(=O)O)OC
PubChem Compound ID43627689
Polar Surface Area (PSA)66.84000

These physical and chemical properties highlight the fundamental characteristics of the compound and provide essential information for researchers working with it in laboratory settings .

Structural Characteristics and Functional Groups

The structure of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid contains several key functional groups that contribute to its chemical behavior and reactivity profile:

  • Methoxy group (-OCH₃): This ether-like functional group contributes to the compound's solubility and reactivity patterns.

  • Methyl amino group (-N(CH₃)-): This secondary amine component influences the compound's basicity and potential for hydrogen bonding.

  • Ketone functional group (C=O): This carbonyl group is a critical site for potential reactions, including nucleophilic additions.

  • Carboxylic acid group (-COOH): This acidic functional group affects the compound's solubility, pH behaviors, and potential for esterification reactions.

The combination of these functional groups in a single molecular structure creates unique reactivity patterns and chemical behaviors. The presence of both the methoxy and methyl amino groups, combined with the ketone functionality, enhances its reactivity and potential applications compared to structurally similar compounds.

Synthesis Methods and Reaction Pathways

The synthesis of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid can be achieved through several methods, often optimized for efficiency and yield in laboratory settings. The synthesis routes typically involve:

Common Synthetic Approaches

Several reagents play crucial roles in the synthesis pathways:

  • Potassium permanganate (KMnO₄): Used for oxidation reactions in the synthesis process

  • Sodium borohydride (NaBH₄): Employed for reduction steps during synthesis

  • Hydroxide ions or amines: Utilized for substitution reactions in the synthetic pathway

The choice of synthesis method depends on the desired purity, yield, and available starting materials. Laboratory synthesis typically aims to optimize reaction conditions to maximize yield while minimizing side products.

Reaction Mechanisms

The synthesis of this compound often involves multiple steps, including:

  • Formation of the carbon backbone

  • Introduction of the methoxy and methyl amino groups

  • Oxidation to form the ketone functionality

  • Carboxylation to introduce the carboxylic acid group

These synthetic approaches allow for the efficient production of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid with high purity, which is essential for its research applications.

Comparison with Structurally Similar Compounds

4-(Methoxy(methyl)amino)-4-oxobutanoic acid shares structural similarities with several other compounds, but possesses unique features that distinguish it from related molecules:

CompoundStructural DifferencesFunctional Differences
4-Methoxy-2-methyl-4-oxobutanoic acidContains methyl group at 2-position instead of methyl amino groupDifferent reactivity pattern and potential metabolic pathway interactions
4-Methoxy-3-methyl-4-oxobutanoic acidContains methyl group at 3-position instead of methyl amino groupDifferent enzyme interactions and potential biological effects
3-Amino-4-methoxy-4-oxobutanoic acidContains primary amino group (-NH₂) instead of methyl amino groupDifferent hydrogen bonding capabilities and solubility characteristics
4-(4-Methoxyphenyl)-4-oxobutanoic acidContains methoxyphenyl group instead of methoxy(methyl)amino groupSignificantly different size, lipophilicity, and potential binding properties

The uniqueness of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups, which confers distinctive chemical properties and reactivity profiles compared to these related compounds.

Research Findings and Emerging Evidence

Current research on 4-(Methoxy(methyl)amino)-4-oxobutanoic acid highlights its potential role in enzyme catalysis and metabolic regulation. Its unique structure allows it to engage in various biochemical interactions, which are critical for understanding its pharmacological properties.

Studies suggest that the compound may:

  • Serve as a substrate or inhibitor for specific enzymes involved in metabolic processes

  • Interact with cellular receptors due to its distinctive functional group arrangement

  • Participate in biochemical pathways related to energy metabolism and cellular signaling

  • Demonstrate potential as a starting point for developing more complex bioactive molecules

Future Research Directions

The exploration of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid remains an evolving field with several promising research directions:

  • Structure-activity relationship studies to better understand how structural modifications affect biological activity

  • Development of more efficient and scalable synthesis methods for large-scale production

  • Investigation of specific enzyme-substrate interactions and inhibition profiles

  • Exploration of potential therapeutic applications based on its biochemical properties

  • Computational studies to predict interactions with biological macromolecules

  • Development of derivative compounds with enhanced biological activities

These research directions could significantly expand our understanding of this compound and its potential applications in biochemistry, medicinal chemistry, and related fields.

Analytical Methods for Detection and Quantification

Several analytical techniques can be employed for the detection, identification, and quantification of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid:

  • High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification

  • Mass Spectrometry (MS): Provides accurate mass measurement and structural confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Valuable for structural elucidation and purity assessment

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for detection and quantification in solution

These analytical methods play crucial roles in ensuring the quality and identity of the compound for research purposes.

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